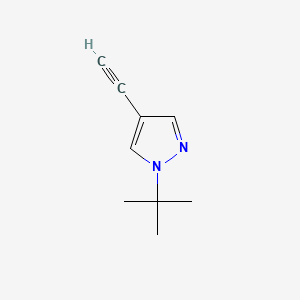

1-tert-butyl-4-ethynyl-1H-pyrazole

Description

An Overview of Pyrazole (B372694) Heterocycles in Contemporary Organic Chemistry

Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This arrangement imparts a unique set of chemical properties that have been exploited in a wide range of scientific disciplines. Their utility as building blocks in organic synthesis and their presence in numerous biologically active compounds underscore their importance in modern chemistry. arkat-usa.orgacs.orgmdpi.comnih.gov

Historical Context and Evolution of Pyrazole Synthesis

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. acs.org A classical method, the Knorr pyrazole synthesis, involves the condensation of a β-diketone with a hydrazine (B178648). acs.orgnih.gov This reaction, along with the Pechmann synthesis from acetylene (B1199291) and diazomethane, laid the groundwork for accessing this important class of heterocycles.

Over the decades, synthetic methodologies have evolved significantly. Modern approaches now include multicomponent reactions, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions, which allow for the construction of highly functionalized and substituted pyrazoles with greater efficiency and control. acs.orgnih.gov A prominent method for introducing substituents at the 4-position of the pyrazole ring is the Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction is particularly relevant for the synthesis of ethynylpyrazoles.

Strategic Importance of Ethynyl (B1212043) Functionality in Organic Synthesis

The ethynyl group (–C≡CH) is a powerful and versatile functional group in organic synthesis. Its linear geometry and the high electron density of the triple bond make it a reactive handle for a multitude of chemical transformations. The terminal alkyne proton is weakly acidic and can be removed to form a nucleophilic acetylide, or the triple bond can participate in various addition and cycloaddition reactions.

Key transformations involving the ethynyl group include:

Sonogashira Coupling: To form new carbon-carbon bonds. organic-chemistry.orgnih.gov

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Hydration: To produce methyl ketones.

Reduction: To yield alkenes or alkanes.

Alkynylation Reactions: To build more complex molecular architectures. acs.org

This versatility makes the ethynyl group a valuable tool for molecular construction, allowing for the late-stage functionalization of complex molecules and the synthesis of diverse compound libraries.

Influence of N-Substituents on Pyrazole Reactivity and Utility

The substituent at the N1-position of the pyrazole ring plays a crucial role in modulating the electronic properties, solubility, and steric environment of the molecule. This, in turn, influences its reactivity and biological activity.

Electronic Effects: Electron-donating groups at the N1-position increase the electron density of the pyrazole ring, which can affect its reactivity in electrophilic substitution reactions. Conversely, electron-withdrawing groups decrease the ring's electron density.

Steric Hindrance: Bulky N1-substituents can direct the regioselectivity of reactions by sterically shielding certain positions on the pyrazole ring.

Solubility and Pharmacokinetics: The nature of the N1-substituent significantly impacts the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which are critical for its utility in medicinal chemistry. acs.org

Rationale for Investigating the 1-tert-butyl-4-ethynyl-1H-pyrazole Framework

The specific combination of a tert-butyl group at the N1-position and an ethynyl group at the C4-position in this compound creates a molecule with a unique and desirable set of properties for applications in organic synthesis and beyond.

Unique Stereoelectronic Properties Conferred by the tert-butyl Group

The tert-butyl group is a large, sterically demanding alkyl group that imparts several important characteristics to the pyrazole scaffold:

Steric Shielding: The bulkiness of the tert-butyl group can influence the conformation of the molecule and control the approach of reagents, potentially leading to higher regioselectivity in subsequent reactions.

Increased Solubility: The non-polar nature of the tert-butyl group generally enhances the solubility of the molecule in organic solvents, which is advantageous for synthetic manipulations.

Metabolic Stability: In the context of medicinal chemistry, the tert-butyl group can block sites of metabolism, increasing the in vivo half-life of a drug candidate.

Protecting Group: The N-tert-butyl group can also serve as a protecting group that is stable under many reaction conditions but can be removed under specific, often acidic, conditions. orgsyn.org This adds another layer of synthetic utility.

Versatility of the Ethynyl Moiety for Further Chemical Transformations

As previously discussed, the ethynyl group at the C4-position serves as a versatile synthetic handle. Its presence on the 1-tert-butyl-1H-pyrazole core allows for a wide array of subsequent chemical modifications. This is particularly valuable for creating libraries of diverse compounds for high-throughput screening in drug discovery or for the synthesis of advanced materials with tailored properties. The combination of the stable, sterically influential N-tert-butyl group with the reactive C4-ethynyl group makes this compound a highly attractive building block for the synthesis of complex and functionally rich molecules.

Potential Contributions to Advanced Chemical Synthesis Methodologies

The unique structural features of This compound position it as a valuable tool for the development of sophisticated and efficient synthetic strategies. Its contributions are most evident in the realms of cross-coupling reactions and cycloadditions, which are fundamental processes in modern organic synthesis.

Sonogashira Coupling:

The terminal alkyne functionality of This compound makes it an ideal substrate for the Sonogashira coupling reaction. nih.govacs.org This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex conjugated systems. nih.govacs.org The use of this pyrazole derivative in Sonogashira couplings allows for the direct attachment of various aromatic and heteroaromatic rings to the pyrazole core, leading to the creation of novel molecular frameworks with potential applications in pharmaceuticals and electronics.

While specific data for the Sonogashira coupling of This compound is not extensively detailed in publicly available research, the general reactivity of similar ethynylpyrazoles provides a strong indication of its potential. The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base.

Table 1: Representative Conditions for Sonogashira Coupling of Ethynylarenes

| Component | Example | Role |

| Catalyst | Pd(PPh₃)₂Cl₂ | Palladium(0) source for the catalytic cycle |

| Co-catalyst | CuI | Facilitates the formation of the copper acetylide |

| Base | Triethylamine (Et₃N) | Neutralizes the hydrogen halide byproduct and acts as a solvent |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Provides a suitable reaction medium |

The products of these reactions, 4-arylalkynyl-1-tert-butyl-1H-pyrazoles, are valuable intermediates for further synthetic transformations or as final target molecules with specific electronic or biological properties.

Click Chemistry and Cycloaddition Reactions:

The ethynyl group is a key participant in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.comtcichemicals.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an alkyne and an azide (B81097) react to form a stable 1,2,3-triazole ring. tcichemicals.com

This compound is an excellent candidate for CuAAC reactions, allowing for the facile linkage of the pyrazole scaffold to a wide variety of molecules bearing an azide functional group. This methodology is particularly powerful for the synthesis of complex bioconjugates, functional polymers, and novel heterocyclic systems.

Table 2: General Scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | 1-tert-butyl-4-(1-R-1H-1,2,3-triazol-4-yl)-1H-pyrazole |

The resulting pyrazole-triazole hybrids are of significant interest in medicinal chemistry due to the prevalence of both heterocyclic motifs in bioactive molecules.

Furthermore, the ethynyl group can participate in other types of cycloaddition reactions, such as [3+2] cycloadditions with nitrilimines, to generate a variety of five-membered heterocyclic rings. researchgate.net These reactions provide access to a diverse range of polycyclic and multi-heterocyclic systems that would be challenging to synthesize through other means.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-tert-butyl-4-ethynylpyrazole |

InChI |

InChI=1S/C9H12N2/c1-5-8-6-10-11(7-8)9(2,3)4/h1,6-7H,2-4H3 |

InChI Key |

QCTGKFSDKRJWPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Tert Butyl 4 Ethynyl 1h Pyrazole and Its Precursors

Direct Construction of the Pyrazole (B372694) Core

The most common approaches involve the formation of the pyrazole ring from acyclic precursors, which can be broadly categorized into cyclocondensation and cycloaddition reactions.

Cyclocondensation reactions represent the most traditional and widely used methods for pyrazole synthesis. These reactions involve the condensation of a hydrazine (B178648) derivative, which provides the N-N bond, with a three-carbon component, typically a 1,3-difunctional compound. nih.gov For the synthesis of the target compound, tert-butylhydrazine (B1221602) is the requisite nitrogen-containing precursor. orgsyn.org

The Knorr pyrazole synthesis, first reported in 1883, is a robust and straightforward method involving the reaction of a 1,3-dicarbonyl compound with a hydrazine. mdpi.comresearchgate.net The reaction proceeds via condensation to form a hydrazone or enamine intermediate, which then cyclizes and dehydrates to yield the aromatic pyrazole ring. jk-sci.comslideshare.net

To synthesize 1-tert-butyl-4-ethynyl-1H-pyrazole via this route, tert-butylhydrazine would be reacted with a 1,3-diketone bearing an ethynyl (B1212043) group (or a protected equivalent) at the C2 position, such as 2-ethynyl-1,3-propanedialdehyde or its synthetic equivalent. A significant challenge in the Knorr synthesis is controlling regioselectivity when using unsymmetrical 1,3-diketones and substituted hydrazines. nih.govmdpi.com However, the symmetry of the required dicarbonyl precursor for a 4-substituted pyrazole simplifies this issue.

Modern variations of this method allow for the one-pot synthesis of pyrazoles where the 1,3-diketone is generated in situ from a ketone and an acid chloride before the addition of hydrazine. organic-chemistry.orgorganic-chemistry.org This approach avoids the need to isolate potentially unstable diketone intermediates. organic-chemistry.org

Table 1: Knorr-Type Reaction for this compound

| Hydrazine Component | 1,3-Dicarbonyl Synthon | Resulting Product |

|---|---|---|

| tert-Butylhydrazine | 2-(Ethynyl)malondialdehyde | This compound |

| tert-Butylhydrazine | 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione | Mixture of 1-tert-butyl-3-thienyl-5-trifluoromethylpyrazole and 1-tert-butyl-5-thienyl-3-trifluoromethylpyrazole nih.gov |

| Phenylhydrazine | Acetylacetone | 1-Phenyl-3,5-dimethylpyrazole mdpi.com |

An alternative cyclocondensation strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds (enones). researchgate.net This reaction typically proceeds through a Michael addition of the hydrazine to the enone, followed by cyclization and elimination of water to form a pyrazoline intermediate. nih.gov Subsequent oxidation of the pyrazoline yields the aromatic pyrazole. nih.govresearchgate.net

For the synthesis of the target compound, a suitable precursor would be an α,β-unsaturated carbonyl compound with an ethynyl group at the α-position or a leaving group at the β-position that can be eliminated to form the C4-C5 double bond of the pyrazole ring. For instance, reactions of tert-butylhydrazine with 2-chlorovinyl ketones have been shown to produce mixtures of 1-tert-butyl-3-alkyl and 1-tert-butyl-5-alkylpyrazoles, demonstrating the feasibility of this approach while highlighting potential regioselectivity issues. researchgate.net The choice of solvent and catalyst can significantly influence the reaction outcome and the ratio of isomers formed. acs.org

Table 2: Pyrazole Synthesis from α,β-Unsaturated Carbonyls

| Hydrazine Component | α,β-Unsaturated Synthon | Intermediate | Final Product |

|---|---|---|---|

| tert-Butylhydrazine | 3-Ethynyl-2-propenal | 1-tert-butyl-4-ethynyl-4,5-dihydro-1H-pyrazole | This compound |

| Phenylhydrazine | Chalcone (1,3-Diphenyl-2-propen-1-one) | 1,3,5-Triphenyl-2-pyrazoline | 1,3,5-Triphenylpyrazole nih.gov |

| Hydrazine Hydrate | Various Chalcones | 4,5-dihydro-1H-pyrazoles | Pyrazole derivatives nih.gov |

1,3-dipolar cycloaddition reactions provide a powerful and often highly regioselective method for constructing the pyrazole ring. researchgate.net These reactions, which fall under the category of [3+2] cycloadditions, involve the combination of a 1,3-dipole with a dipolarophile.

The reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile) is a fundamental and efficient route to pyrazoles. nih.govresearchgate.net To obtain this compound, this strategy could be implemented in two ways:

Reaction of a tert-butyl-substituted diazo compound (e.g., 1-diazo-2,2-dimethylpropane) with an alkyne bearing two ethynyl groups (e.g., 1,3-butadiyne).

Reaction of a diazo compound containing an ethynyl group with a tert-butyl-substituted alkyne.

A common and practical variation of this method uses N-tosylhydrazones as stable, solid precursors that generate the reactive diazo compounds in situ upon treatment with a base. organic-chemistry.orgrsc.org This approach offers excellent regiocontrol and functional group tolerance. organic-chemistry.org The reaction of tosylhydrazones with terminal alkynes is a well-established method for the synthesis of 1,3,5-trisubstituted pyrazoles. organic-chemistry.org

Table 3: 1,3-Dipolar Cycloaddition with Diazo Compounds

| 1,3-Dipole Source (Diazo Precursor) | Dipolarophile (Alkyne) | Resulting Product |

|---|---|---|

| 1-Diazo-2,2-dimethylpropane | 1,3-Butadiyne | 1-tert-butyl-3-ethynyl-1H-pyrazole |

| N-Tosylhydrazones | Terminal Alkynes | 1,3,5-Trisubstituted pyrazoles organic-chemistry.org |

| Ethyl Diazoacetate | Various Alkynes | 3,5- and 4,5-disubstituted pyrazoles unisi.it |

A modern and elegant approach to pyrazole synthesis utilizes "photoclick chemistry." sonar.chresearchgate.net This method involves the photochemical generation of a reactive 1,3-dipole, typically a nitrile imine, from a stable precursor such as a 2,5-disubstituted tetrazole. sonar.chthieme-connect.com Upon irradiation with UV light, the tetrazole extrudes nitrogen gas (N₂) to form the nitrile imine in situ. thieme-connect.comthieme-connect.com This highly reactive intermediate is then trapped by a dipolarophile, such as an alkyne, to form the pyrazole ring in a [3+2] cycloaddition. sonar.ch

This strategy is highly efficient, often proceeds under mild, reagent-free conditions, and generates only gaseous nitrogen as a byproduct. researchgate.netthieme-connect.com To synthesize this compound, one could envision the photoclick reaction between:

A tetrazole that generates a tert-butyl substituted nitrile imine and an ethynyl-containing alkyne.

An ethynyl-substituted tetrazole and a tert-butyl alkyne.

This method provides a powerful tool for creating a diverse range of pyrazoles with high efficiency and atom economy. sonar.ch

Table 4: Synthesis via Photoclick Chemistry

| 1,3-Dipole Precursor (Tetrazole) | Dipolarophile (Alkyne) | Key Condition |

|---|---|---|

| 2-tert-Butyl-5-phenyltetrazole | Propiolonitrile | UV Irradiation (e.g., 300 nm) sonar.ch |

| 2-Phenyl-5-ethynyltetrazole | 3,3-Dimethyl-1-butyne | UV Irradiation |

Transition Metal-Catalyzed Cyclizations and Transformations

Transition metal catalysis provides powerful tools for the construction of heterocyclic rings, offering mild conditions and high functional group tolerance. Catalysts based on copper, palladium, and silver have been effectively employed in the synthesis of pyrazole precursors.

Copper-catalyzed reactions are prominent in the synthesis of pyrazoles. One notable method is the aerobic oxidative cyclization of β,γ-unsaturated hydrazones. nih.govnih.gov This approach is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. nih.gov The process is advantageous due to its operational simplicity and use of mild conditions. nih.gov

To generate the 1-tert-butyl-pyrazole core, a β,γ-unsaturated aldehyde or ketone would first be condensed with tert-butylhydrazine to form the corresponding β,γ-unsaturated N-tert-butylhydrazone. This precursor, when subjected to a copper catalyst such as copper(I) trifluoromethanesulfonate (CuOTf) in the presence of a ligand like 1,10-phenanthroline-5,6-dione, can undergo oxidative cyclization to yield the desired 1-tert-butyl-pyrazole ring system. nih.gov The reaction often utilizes air as a green and readily available oxidant. nih.gov

Table 1: Representative Conditions for Copper-Catalyzed Pyrazole Synthesis

| Catalyst | Ligand | Oxidant | Solvent | Temperature | Reference |

| CuOTf | 1,10-phenanthroline-5,6-dione | Air (O₂) | 1,2-dichloroethane (DCE) | Ambient | nih.gov |

| Cu(OAc)₂ | None | Air (O₂) | Ethanol or HFIP | Not specified |

Palladium catalysis offers versatile methods for constructing substituted pyrazoles. One such strategy involves a tandem cross-coupling and electrocyclization sequence. nih.gov While this specific methodology was demonstrated for the synthesis of 3,4,5-trisubstituted pyrazoles, the principles can be adapted. For instance, a palladium(0) catalyst like Pd(PPh₃)₄ can facilitate the cross-coupling of an enol triflate with a diazoacetate. The resulting vinyl diazo intermediate then undergoes a thermal 6π-electrocyclization to form the pyrazole ring. nih.gov The synthesis of a 5-tert-butyl substituted pyrazole dicarboxylate has been successfully achieved using this method, highlighting its utility for incorporating bulky alkyl groups. nih.gov

Another palladium-catalyzed approach is the one-pot synthesis of diazoles through an isocyanide insertion/cyclization sequence. beilstein-journals.org This reaction brings together a hydrazide and an aryl halide. By employing a tert-butyl substituted hydrazide, this method could potentially be adapted to form the 1-tert-butyl-pyrazole scaffold.

Silver catalysts are effective in promoting the cyclization of nitrogen-containing compounds to form heterocyclic rings. A silver(I)-catalyzed intramolecular heteroannulation has been developed as a post-Ugi reaction to assemble pyrazolo[1,5-a] nih.govrsc.orgdiazepine scaffolds. researchgate.net The key step involves the activation of a triple bond by the silver catalyst, followed by a nucleophilic attack from a pyrazole nitrogen atom to form a new ring. researchgate.net

More directly applicable to the synthesis of the pyrazole core is the silver(I)-catalyzed formation of pyrazoles from propargyl N-sulfonylhydrazones. In this reaction, a silver salt, such as AgOTf, catalyzes the cyclization of the hydrazone at room temperature, affording polysubstituted pyrazoles in a regioselective manner. By selecting a propargyl N-sulfonylhydrazone derived from tert-butylhydrazine, this method could provide a direct route to the 1-tert-butyl-pyrazole core.

Introduction of the Ethynyl Group at the Pyrazole 4-Position

Once the 1-tert-butyl-pyrazole ring is formed, the next critical step is the introduction of the ethynyl group at the C4 position. This position is electronically favorable for electrophilic substitution and can be readily functionalized.

Cross-Coupling Reactions (e.g., Sonogashira Coupling) with Halogenated Pyrazole Precursors

The Sonogashira coupling is a cornerstone of organic synthesis for forming carbon-carbon bonds between sp² and sp hybridized carbons. organic-chemistry.org It is the most common and reliable method for introducing a terminal alkyne onto an aromatic or heteroaromatic ring. The reaction requires a halogenated pyrazole precursor, typically a 4-bromo- or 4-iodo-1-tert-butyl-pyrazole.

The synthesis of these halogenated precursors is straightforward. The N-tert-butyl pyrazole can be subjected to electrophilic halogenation. For instance, iodination can be achieved using reagents like N-iodosuccinimide (NIS) or a combination of iodine and an oxidant. researchgate.net The synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate and tert-butyl 4-bromo-1H-pyrazole-1-carboxylate from the corresponding N-Boc protected pyrazoles are well-documented procedures, providing a clear pathway to the necessary precursors. nih.govfrontiersin.org

With the 4-halo-1-tert-butyl-pyrazole in hand, the Sonogashira coupling is performed using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and a base (such as an amine like triethylamine or diisopropylamine). nih.gov The alkyne source can be acetylene (B1199291) gas itself or, more conveniently, a protected alkyne like trimethylsilylacetylene (TMSA), followed by a deprotection step. organic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling of Halopyrazoles

| Precursor | Alkyne Source | Pd Catalyst | Cu Co-Catalyst | Base | Solvent | Reference |

| 4-Iodo-1-tert-butyl-pyrazole | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N / THF | THF | organic-chemistry.org |

| 4-Bromo-1-tert-butyl-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF |

This reaction is highly efficient and tolerates a wide range of functional groups, making it a robust choice for the final step in the synthesis of this compound.

Direct Ethynylation Strategies

Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-halogenation of the pyrazole ring. While direct C-H arylation of pyrazoles is a known process nih.govnih.gov, direct C-H ethynylation is a more challenging and less common transformation.

This strategy typically involves the use of a transition-metal catalyst (e.g., rhodium, palladium) that can activate the C4-H bond of the pyrazole. nih.govrsc.org The activated intermediate would then react with an electrophilic alkynylating agent. Ethynyl hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX), have emerged as powerful reagents for the electrophilic transfer of an alkyne group and can be used in transition-metal catalyzed alkynylations. rsc.org

A hypothetical direct ethynylation of 1-tert-butyl-1H-pyrazole would involve reacting it with an electrophilic acetylene source in the presence of a suitable catalyst system. However, specific, well-established protocols for the direct C4-ethynylation of 1-tert-butyl-pyrazole are not widely reported in the literature, and this remains an area for further research and development. Challenges include controlling regioselectivity (C4 vs. C5) and preventing side reactions.

Introduction of the tert-butyl Group at the Pyrazole 1-Position

The incorporation of a tert-butyl group onto the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. This can be achieved either by direct alkylation of a pre-formed pyrazole ring or by constructing the ring using a tert-butylated starting material.

N-Alkylation of Pyrazole Derivatives

Direct N-alkylation of a pyrazole with a tert-butyl electrophile is a conceptually straightforward approach. Typically, this involves the deprotonation of the pyrazole NH with a base, followed by reaction with an alkylating agent like a tert-butyl halide. However, the steric bulk of the tert-butyl group presents significant challenges.

Alternative methods using trichloroacetimidate electrophiles with a Brønsted acid catalyst have been developed for N-alkylation of pyrazoles. semanticscholar.org While effective for various benzylic and other groups, tert-butyl trichloroacetimidate has been found to be an unsuitable substrate for this reaction. semanticscholar.orgmdpi.com In the presence of acid, the tert-butyl imidate tends to undergo rapid elimination to form isobutylene, failing to produce the desired N-alkylated pyrazole product. semanticscholar.org This highlights a key limitation in the direct N-tert-butylation of pyrazoles under certain acidic conditions.

Tandem Annulation and N-Substitution Protocols

A more successful and widely employed strategy involves building the pyrazole ring using a precursor that already contains the tert-butyl group. This approach circumvents the difficulties of direct N-alkylation. The most common precursor for this method is tert-butylhydrazine or its hydrochloride salt. orgsyn.orgchemdad.com

This process, known as a cyclocondensation reaction, typically involves reacting tert-butylhydrazine with a suitable 1,3-dielectrophile. For instance, the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine is efficiently achieved by reacting tert-butylhydrazine hydrochloride with 3-aminocrotononitrile. orgsyn.org This method cleanly installs the tert-butyl group at the N1 position as the heterocyclic ring is formed, avoiding issues of regioselectivity and the challenges associated with alkylating a sterically hindered position. The use of tert-butylhydrazine as a foundational building block is a robust and high-yielding route to N1-tert-butylated pyrazoles. researchgate.net

Regioselectivity and Stereoselectivity in Synthetic Routes

Regioselectivity

When synthesizing unsymmetrically substituted pyrazoles, controlling the position of N-substitution is paramount. In the context of N-alkylation, a mixture of N1 and N2 isomers is often produced. sci-hub.se The regiochemical outcome is heavily influenced by steric and electronic factors.

For direct N-alkylation, the presence of a bulky substituent at the C3 (or C5) position of the pyrazole ring can effectively direct an incoming alkyl group to the less sterically hindered nitrogen atom (N1). sci-hub.se Studies on 3-substituted pyrazoles have shown that alkylation occurs preferentially at the N1 position when a tert-butyl group is present at the C3 position, leveraging steric hindrance to achieve regioselectivity. sci-hub.se Systematic studies have confirmed that highly regioselective N1-alkylation can be achieved under basic conditions (e.g., K₂CO₃ in DMSO), with steric effects playing a crucial role in determining the major product. acs.orgsemanticscholar.org

As mentioned previously, tandem annulation protocols using substituted hydrazines like tert-butylhydrazine inherently solve the regioselectivity problem, as the N1-substituent is pre-determined by the structure of the hydrazine.

Stereoselectivity

The target molecule, this compound, is achiral and does not possess stereoisomers. Therefore, stereoselectivity is not a factor in its direct synthesis. However, stereoselectivity is a critical consideration in the synthesis of other chiral pyrazole derivatives, where asymmetric centers may be introduced. Methodologies such as cinchona-based phase-transfer catalysis have been developed for the asymmetric aza-Michael reaction of pyrazoles with α,β-unsaturated ketones to produce chiral N-substituted pyrazoles with high enantioselectivity.

One-Pot and Multicomponent Synthesis Approaches

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) are highly valuable in heterocyclic chemistry. beilstein-journals.org These strategies allow for the synthesis of complex molecules like substituted pyrazoles in a single reaction vessel without the need to isolate intermediates.

Various one-pot methods for pyrazole synthesis have been developed. One such approach involves the reaction of aryl halides, di-tert-butylazodicarboxylate, and a 1,3-dicarbonyl compound to generate N-arylpyrazoles in a single pot. nih.govorganic-chemistry.org Another example is the efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine through a solvent-free condensation followed by a reduction. mdpi.com

Multicomponent reactions, which involve combining three or more reactants in a single operation, are particularly powerful for building molecular diversity. mdpi.com For pyrazoles, MCRs can involve the in-situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org While many MCRs focus on aryl-substituted or otherwise functionalized pyrazoles, the principles can be applied to the synthesis of alkyl-substituted pyrazoles. For example, titanium imido complexes have been used in the multicomponent oxidative coupling of alkynes and nitriles to form the pyrazole N-N bond in the final step, avoiding the direct use of hydrazine reagents. nih.gov The development of one-pot click chemistry reactions has also facilitated the synthesis of complex heterocyclic systems containing tert-butyl groups, showcasing the power of these streamlined approaches. nih.gov

Chemical Transformations and Derivatizations of 1 Tert Butyl 4 Ethynyl 1h Pyrazole

Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group of 1-tert-butyl-4-ethynyl-1H-pyrazole is a region of high electron density, making it susceptible to attack by electrophiles and a key participant in various addition and cycloaddition reactions. Its reactivity is central to the applications of this compound in medicinal chemistry and materials science.

Click Chemistry Reactions

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. magtech.com.cnnih.gov The ethynyl group of this compound is an excellent substrate for several types of click reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. rsc.orgmdpi.comacs.org In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted triazole isomer. rsc.orgacs.org The reaction is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org

The CuAAC reaction is highly versatile and has been employed to link the this compound moiety to a wide array of molecules, including biomolecules and polymers. nih.gov For instance, it has been utilized in the synthesis of bioconjugates and functionalized materials. nih.gov The reaction conditions are typically mild, often proceeding at room temperature in various solvents, including water-alcohol mixtures. chemrxiv.org The choice of copper source and ligands can influence the reaction rate and efficiency. rsc.orgmdpi.com Even sterically hindered alkynes, such as those with a tert-butyl group, have shown excellent reactivity in CuAAC reactions. mdpi.com

Table 1: Examples of CuAAC Reactions with Pyrazole (B372694) Derivatives

| Alkyne | Azide | Catalyst | Solvent | Product | Yield | Reference |

| This compound | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-benzyl-4-(1-(tert-butyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole | High | rsc.orgacs.org |

| Phenylacetylene | p-Tolylazide | [H₂B(3,5-(CF₃)₂Pz)₂]Cu(NCMe) | EtOH | 1-(p-tolyl)-4-phenyl-1H-1,2,3-triazole | >95% | mdpi.com |

| 1-Octyne | Benzylazide | [{3,5-(t-Bu)₂Pz}Cu]₄ | Toluene | 1-benzyl-4-hexyl-1H-1,2,3-triazole | >98% | rsc.org |

This table is illustrative and specific yields for this compound were not found in the provided search results. The examples demonstrate the general applicability of CuAAC to pyrazole-containing compounds and similar alkynes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC, driven by the release of ring strain in a cycloalkyne reactant. magtech.com.cnnih.gov While this compound itself is not a strained alkyne, it can be reacted with a strained cycloalkyne that has been functionalized with an azide. The reaction proceeds rapidly under physiological conditions without the need for a toxic metal catalyst, making it particularly valuable for in vivo applications. nih.govnih.gov

The development of various strained cyclooctynes has expanded the scope of SPAAC. magtech.com.cn This reaction allows for the conjugation of the pyrazole moiety to biological molecules in living systems. nih.govnih.gov

The inverse electron-demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal click reaction known for its exceptionally fast kinetics. wikipedia.orgrsc.org In this reaction, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org The ethynyl group of this compound can act as the dienophile, reacting with electron-deficient dienes like tetrazines. rsc.orgspringernature.com This reaction is extremely rapid and has been utilized for in vivo imaging and the development of therapeutic agents. rsc.orgspringernature.com The reaction between a strained alkyne and a pyrone derivative, followed by a retro-Diels-Alder reaction, has also been reported as a "click and release" strategy. researchgate.net

Metal-Catalyzed Additions and Cyclizations

The ethynyl group of this compound can undergo various metal-catalyzed transformations beyond click chemistry. These reactions allow for the introduction of diverse functional groups and the construction of new ring systems. For example, Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be used to attach the pyrazole moiety to aromatic systems.

While specific examples involving this compound were not prominent in the search results, the general reactivity of terminal alkynes in such metal-catalyzed reactions is well-established. These transformations often involve the formation of metal-acetylide intermediates, similar to CuAAC.

Hydration, Halogenation, and Other π-Bond Transformations

The triple bond of the ethynyl group in this compound is susceptible to a variety of addition reactions that transform the alkyne into other functional groups.

Hydration: In the presence of a suitable catalyst, such as a mercury salt or other transition metal complexes, the alkyne can undergo hydration to form a ketone. This reaction proceeds via an enol intermediate which tautomerizes to the more stable keto form.

Halogenation: The ethynyl group can react with halogens (e.g., Br₂, Cl₂) to form dihaloalkenes and, with excess halogen, tetrahaloalkanes. The stereochemistry of the initial addition can often be controlled.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the alkyne follows Markovnikov's rule, with the hydrogen adding to the carbon atom that already bears a hydrogen atom.

These transformations provide pathways to further derivatize the this compound core, enabling the synthesis of a wide range of compounds with potentially interesting biological or material properties.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring, which is influenced by the two nitrogen atoms and the substituents at the N-1, C-4 positions.

Electrophilic Aromatic Substitution Patterns (e.g., at C-4)

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C-4 position being the most activated and, therefore, the typical site of reaction. nih.govchemicalbook.comrrbdavc.org However, in This compound , the C-4 position is already substituted. This blockage redirects electrophilic attack to other available positions, namely C-3 and C-5, or onto the ethynyl side chain.

The presence of two electronegative nitrogen atoms generally reduces the electron density at the C-3 and C-5 positions compared to C-4. chemicalbook.com Consequently, electrophilic substitution at these positions is less favorable and requires specific conditions. For instance, protonation of the pyrazole ring in strong acid can form a pyrazolium (B1228807) cation, which may then undergo electrophilic substitution preferentially at the C-3 position. chemicalbook.com

Alternatively, the ethynyl group itself can act as the site for electrophilic addition. This is analogous to the reactivity observed in vinylpyrazoles, where electrophilic attack can occur on the exocyclic double bond, which is activated by its conjugation with the pyrazole ring. nih.gov

| Position | Reactivity Driver | Typical Conditions | Outcome |

| C-4 | Highest electron density | Not applicable | Position is blocked by the ethynyl group. |

| C-3/C-5 | Deactivated relative to C-4 | Harsh conditions (e.g., strong acid) | Substitution at C-3 or C-5. |

| Ethynyl Group | Activated π-system | Electrophilic reagents | Addition across the triple bond. |

Nucleophilic Additions and Substitutions

Due to the electron-withdrawing nature of the adjacent nitrogen atoms, the C-3 and C-5 positions of the pyrazole ring are electron-deficient and thus susceptible to nucleophilic attack. nih.govresearchgate.net This reactivity is the inverse of the pattern seen for electrophilic substitution. While the N-1 tert-butyl group is electron-donating, which slightly mitigates this effect, the inherent electronic nature of the pyrazole ring still favors nucleophilic reactions at these carbon atoms. Such reactions often require activation by strong electron-withdrawing groups on the ring or proceed via mechanisms like ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure), although the latter is more common in related azine systems. rrbdavc.org For This compound , specific examples are sparse, but the general principles of pyrazole chemistry suggest that potent nucleophiles could potentially attack the C-3 or C-5 positions, leading to substitution or ring-opening products under forcing conditions.

Oxidation and Reduction Chemistry

The pyrazole ring is generally robust and resistant to standard oxidizing and reducing conditions. chemicalbook.com However, the substituents attached to the ring are more susceptible to transformation.

Oxidation: While the pyrazole ring itself is stable, oxidative processes can occur under specific and often harsh conditions.

Side-Chain Oxidation: The ethynyl group is a potential site for oxidation, which could lead to cleavage or the formation of various oxygenated products. Similarly, alkyl groups on pyrazoles can be oxidized to the corresponding carboxylic acids with strong oxidizing agents like KMnO₄. youtube.com

Ring Oxidation: In biological systems or with specific reagents like cytochrome P-450, the pyrazole ring can be oxidized to form hydroxylated derivatives, such as 4-hydroxypyrazole. nih.gov

Oxidative Cleavage: Under certain oxidative conditions, the pyrazole ring can undergo cleavage, a reaction that is considered relatively uncommon given the ring's aromatic stability. acs.orgacs.org Studies on 1,4-disubstituted pyrazolidine-3,5-diones (related structures) show they can be oxidized to 4-hydroxy derivatives, which may be followed by hydrolytic cleavage of the ring. scispace.com

Reduction: The aromaticity of the pyrazole ring makes it resistant to reduction. Catalytic hydrogenation or other common reduction methods typically leave the pyrazole ring intact while reducing unsaturated side chains. For This compound , the ethynyl group would be the primary site of reduction, readily undergoing hydrogenation to first a vinyl and then an ethyl group.

Transformations Involving the tert-butyl Group

The N-1 tert-butyl group significantly influences the molecule's reactivity through both its electronic and steric properties, and it can also be a site of chemical transformation itself.

Stability and Steric Influence in Reaction Pathways

The tert-butyl group is chemically very stable due to the strength of the C-C and C-H bonds and the absence of β-hydrogens, which prevents common elimination pathways. Its primary role in the reactivity of This compound is steric.

The significant bulk of the tert-butyl group provides steric hindrance around the N-1 and, to a lesser extent, the C-5 position of the pyrazole ring. numberanalytics.com This steric shield can:

Direct Regioselectivity: It can hinder the approach of reagents to the C-5 position, potentially favoring reactions at the more accessible C-3 position.

Influence Reaction Rates: The steric bulk can slow down reaction rates by impeding the formation of transition states. numberanalytics.com In syntheses involving substituted pyrazoles, bulky groups like tert-butyl have been shown to decrease reaction yields due to steric hindrance. nih.govnih.gov

Indirect Functionalization via tert-butyl Group (if applicable)

While highly stable, the tert-butyl group can be involved in synthetic strategies that result in functionalization.

Deprotection: The tert-butyl group can be used as a protecting group for the N-1 position of the pyrazole ring. Its removal, typically under strong aqueous acidic conditions (e.g., trifluoroacetic acid or HCl), regenerates the N-H bond. orgsyn.org This deprotection step allows for subsequent N-alkylation or N-arylation, making it a key step in the indirect functionalization of the pyrazole's N-1 position.

Direct C-H Functionalization: In a significant advancement, recent research has demonstrated that the tert-butyl group, long considered unreactive, can be a site for direct functionalization. A non-directed catalytic hydroxylation of sterically congested primary C-H bonds has been developed. chemrxiv.org Using an electron-poor manganese catalyst, it is possible to oxidize one of the methyl groups of the tert-butyl substituent to a hydroxymethyl group (-CH₂OH). This groundbreaking method effectively transforms the inert tert-butyl group into a functional handle, opening new synthetic pathways. chemrxiv.org

| Transformation | Reagents/Conditions | Purpose |

| Deprotection | Strong aqueous acid (e.g., TFA, HCl) | Removes the tert-butyl group to allow N-functionalization of the pyrazole ring. orgsyn.org |

| C-H Hydroxylation | Manganese catalyst, H₂O₂, NFTBA solvent | Directly oxidizes a methyl C-H bond on the tert-butyl group to a C-CH₂OH group. chemrxiv.org |

Scientific Literature Lacks Data on the Coordination Chemistry of this compound

Following an extensive review of available scientific literature, no research articles or data could be found detailing the coordination chemistry or the formation of metallosupramolecular architectures involving the specific compound This compound .

The investigation included targeted searches for metal complexes, synthesis and characterization studies, and supramolecular assemblies directly related to this ligand. While a significant body of research exists on the coordination chemistry of pyrazole derivatives in general, including those with alkynyl and tert-butyl substituents, specific studies on the this compound isomer are absent from the reviewed literature.

Therefore, it is not possible to provide an article based on documented research findings for the requested outline, which includes:

Coordination Modes and Binding Sites: No experimental data has been published on how this compound binds to metal centers, whether through its ethynyl group, pyrazole nitrogens, or in a multidentate fashion.

Synthesis and Characterization of Metal Complexes: There are no reports on the synthesis or spectroscopic and structural characterization of metal complexes formed with this specific ligand.

Influence of the tert-butyl Group: While the steric effects of tert-butyl groups on coordination geometry are well-documented for other ligands, no studies have specifically analyzed this influence in complexes of this compound.

Without primary research data, any discussion on the coordination chemistry of this compound would be purely speculative and based on analogies to related structures, which would not adhere to the requirement of focusing solely on the specified chemical compound.

A list of related but distinct compounds for which coordination chemistry information is available is provided in the table below for reference.

Scientific Review of this compound

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the use of the compound This compound in the fields of coordination chemistry, metallosupramolecular architectures, and catalysis as outlined in the requested structure.

The specified sections for this article are:

Coordination Chemistry and Metallosupramolecular Architectures

Catalytic Applications of Pyrazole-Based Metal Complexes

Despite extensive searches, no specific studies, data, or research findings concerning "1-tert-butyl-4-ethynyl-1H-pyrazole" could be retrieved for these topics. General information about the broad class of pyrazole (B372694) derivatives in these applications is available, but providing such information would deviate from the explicit instruction to focus solely on the specified compound.

Therefore, the generation of a detailed, informative, and scientifically accurate article strictly adhering to the provided outline for "this compound" is not possible at this time due to the lack of specific source material. The compound is listed in chemical supplier databases, confirming its existence, but its application in the requested advanced material and catalytic contexts does not appear to be documented in publicly accessible research.

Computational and Theoretical Investigations

Electronic Structure and Reactivity Predictions

The electronic characteristics of a molecule are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the electron distribution and energy levels within a molecule, which in turn helps in predicting its stability and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and calculate various electronic properties. researchgate.netresearchgate.net For pyrazole (B372694) derivatives, DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-31G or 6-311G, have been successfully used to explore their molecular geometries and electronic profiles. researchgate.netnih.gov These studies consistently show that the pyrazole ring is planar, and the substituents, such as the tert-butyl and ethynyl (B1212043) groups in the case of 1-tert-butyl-4-ethynyl-1H-pyrazole, will have specific orientations relative to this plane that are energetically most favorable. The optimization of the geometry is a crucial first step as it provides the most stable conformation of the molecule, which is the basis for all further property calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net

A smaller HOMO-LUMO gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In pyrazole derivatives, the distribution of the HOMO and LUMO is influenced by the nature and position of the substituents on the pyrazole ring. For this compound, it is expected that the HOMO would have significant contributions from the electron-rich pyrazole ring and the π-system of the ethynyl group. The LUMO is also expected to be distributed over the π-conjugated system.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Representative Pyrazole Derivative 1 | -6.50 | -1.50 | 5.00 |

| Representative Pyrazole Derivative 2 | -6.75 | -1.65 | 5.10 |

| Representative Pyrazole-Thiophene Amide | -6.21 | -1.28 | 4.93 |

This table presents representative HOMO-LUMO data for various pyrazole derivatives to illustrate the typical energy ranges. The values are indicative and would vary for the specific compound this compound.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's electrochemical properties. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) is the power of an atom or group of atoms to attract electrons towards itself. It can be approximated as χ ≈ - (EHOMO + ELUMO) / 2. rsc.org

Chemical Potential (μ) is the negative of electronegativity (μ = -χ) and represents the escaping tendency of electrons from a system. derpharmachemica.com

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered hard, and those with a small gap are soft. derpharmachemica.com

Global Electrophilicity Index (ω) measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η).

These parameters are valuable for comparing the reactivity of different molecules. For instance, a molecule with high electronegativity and a high electrophilicity index is expected to be a good electrophile. DFT studies on pyrazole-based sulfonamides have shown that modifications to the substituent groups can tune these properties, making some derivatives harder and less polarizable, while others are softer and more reactive towards electrophiles. rsc.org

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Representative Pyrazole Derivative 1 | 4.00 | 2.50 | 3.20 |

| Representative Pyrazole Derivative 2 | 4.20 | 2.55 | 3.46 |

| Representative Pyrazole-based Sulfonamide | 3.85 | 2.40 | 3.09 |

This table provides illustrative electrochemical data based on calculations for related pyrazole compounds. The values are for comparative purposes and would be specific for this compound.

Reaction Mechanism Elucidation

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For this compound, several reaction pathways can be envisioned.

The ethynyl group is a versatile functional group that can participate in various reactions. One of the most prominent reactions for terminal alkynes is the azide-alkyne cycloaddition, a cornerstone of "click chemistry," to form triazoles. Theoretical studies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) have detailed a stepwise mechanism involving the formation of a copper acetylide intermediate. nih.gov This reaction is highly efficient and regiospecific, typically yielding the 1,4-disubstituted triazole. The pyrazole ring in this compound is expected to be compatible with these reaction conditions.

Furthermore, the pyrazole ring itself can influence reactivity. The C4 position of the pyrazole ring is generally electron-rich and susceptible to electrophilic attack. researchgate.net However, the presence of the ethynyl group at this position alters this reactivity. The ethynyl group can also act as a nucleophile in certain reactions, or it can be deprotonated to form a powerful nucleophilic acetylide.

DFT studies on the N-alkylation of pyrazole derivatives have shown that the reaction proceeds via a one-step mechanism, and the regioselectivity of the alkylation (at N1 or N2) can be predicted by analyzing local reactivity descriptors like Fukui functions. researchgate.net While the N1 position in the target molecule is already substituted with a tert-butyl group, these studies highlight the power of computational chemistry to predict reaction outcomes.

Intermolecular Interactions and Supramolecular Assembly

The non-covalent interactions between molecules dictate their aggregation behavior in the solid state and in solution, leading to the formation of supramolecular structures. For this compound, hydrogen bonding is expected to be a key intermolecular interaction.

The pyrazole ring contains a basic, pyridine-like nitrogen atom (N2) that can act as a hydrogen bond acceptor. The terminal hydrogen of the ethynyl group is weakly acidic and can act as a hydrogen bond donor. This gives rise to the possibility of C-H···N hydrogen bonds, which are well-documented interactions in the solid state of N-heterocycles. acs.org These interactions can lead to the formation of linear chains or more complex supramolecular architectures.

π-π Stacking and C-H...π Interactions

Non-covalent interactions such as π-π stacking and C-H...π interactions are crucial in determining the supramolecular architecture and molecular recognition properties of aromatic compounds, including pyrazole derivatives.

π-π Stacking: The pyrazole ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent pyrazole rings. The presence of substituents on the pyrazole ring can modulate these interactions. While the bulky tert-butyl group at the N1 position might sterically hinder a perfectly parallel stacked arrangement, offset or edge-to-face stacking geometries are still possible. Theoretical studies on substituted aromatic systems have shown that such interactions can significantly influence crystal packing and the stability of molecular aggregates. nih.govdntb.gov.uamsstate.edu The ethynyl group at the C4 position, with its own π-system, could also participate in or influence the nature of these stacking interactions.

C-H...π Interactions: C-H...π interactions are another significant type of non-covalent bond where a C-H bond acts as a weak acid and interacts with a π-system. In the context of this compound, several such interactions are conceivable. The C-H bonds of the tert-butyl group can interact with the π-cloud of a neighboring pyrazole ring. Additionally, the acetylenic C-H bond of the ethynyl group is a potential hydrogen bond donor and can form interactions with the pyrazole ring of another molecule. nih.govrsc.org Computational studies on similar heterocyclic systems have highlighted the importance of these interactions in stabilizing specific conformations and in directing the assembly of molecules in the solid state. nih.gov

The table below summarizes the potential non-covalent interactions involving this compound.

| Interaction Type | Participating Groups | Potential Role |

| π-π Stacking | Pyrazole ring ││ Pyrazole ring | Crystal packing, stabilization of aggregates |

| C-H...π | tert-butyl C-H ││ Pyrazole ring | Conformational stability, molecular recognition |

| C-H...π | Ethynyl C-H ││ Pyrazole ring | Directional interactions, supramolecular assembly |

In Silico Modeling for Ligand-Target Interactions

In silico modeling has become an indispensable tool in drug discovery and materials science for predicting how a molecule like this compound might interact with a biological target or another molecule. nih.goveurasianjournals.com These computational techniques can screen virtual libraries of compounds, predict binding affinities, and elucidate the molecular basis of interactions, thereby accelerating the design and development of new functional molecules.

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net For pyrazole derivatives, molecular docking studies are frequently employed to investigate their potential as inhibitors of various enzymes, such as kinases and metalloenzymes. mdpi.comacs.orgresearchgate.net

In a typical docking study involving a pyrazole derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The pyrazole ligand is then computationally "docked" into the active site of the protein. The simulation software calculates the most favorable binding poses and estimates the binding affinity using scoring functions. These scores are often expressed in terms of binding energy (e.g., in kcal/mol), where a lower value indicates a more stable interaction.

For this compound, docking simulations could be used to explore its potential interactions with various protein targets. The pyrazole core is known to act as a scaffold that can be functionalized to achieve specific binding. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the ethynyl group could potentially form interactions with specific residues in a binding pocket. The bulky tert-butyl group would also play a significant role in the binding, potentially occupying a hydrophobic pocket within the target protein.

The following table illustrates hypothetical docking results for a pyrazole derivative against different protein kinase targets, based on findings for similar compounds in the literature. nih.govresearchgate.net

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) |

| VEGFR-2 | 2QU5 | -10.1 | Cys919, Asp1046 |

| Aurora A | 2W1G | -8.6 | Arg220, Ala213 |

| CDK2 | 2VTO | -10.4 | Leu83, Lys33 |

Conformational Analysis and Binding Mode Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.orgupenn.edu For a molecule like this compound, the orientation of the bulky tert-butyl group relative to the planar pyrazole ring is a key conformational feature. While rotation around the N-C bond is possible, there will be an energetic preference for certain conformations to minimize steric hindrance. rsc.orgacs.orgrsc.org

When predicting the binding mode of a ligand to a target, conformational analysis is critical. The ligand must adopt a specific, low-energy conformation to fit optimally into the binding site. Computational methods can explore the possible conformations of this compound and identify the most stable ones.

Binding mode prediction combines docking with conformational analysis to provide a detailed picture of how the ligand interacts with the target. nih.gov For this compound, a predicted binding mode would show the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions formed between the ligand and the amino acid residues of the protein. For instance, one of the pyrazole nitrogens might form a hydrogen bond with a backbone amide of a protein, while the tert-butyl group could be situated in a hydrophobic pocket lined with residues like leucine, isoleucine, and valine. The ethynyl group could also participate in interactions, potentially with polar residues or even a metal cofactor if present in the active site.

The table below outlines the key considerations in the conformational analysis and binding mode prediction for this compound.

| Computational Aspect | Key Considerations for this compound |

| Conformational Flexibility | Rotation of the tert-butyl group. |

| Steric Hindrance | The bulky tert-butyl group influences the accessibility of the pyrazole ring. |

| Predicted Interactions | Hydrogen bonds (pyrazole nitrogens), hydrophobic interactions (tert-butyl group), and potential interactions involving the ethynyl group. |

| Binding Site Complementarity | The overall shape and electronic properties of the molecule must complement the target's binding site. |

Advanced Materials Science Applications and Functional Molecule Development

Integration into Functional Materials

The distinct chemical functionalities of 1-tert-butyl-4-ethynyl-1H-pyrazole make it a prime candidate for incorporation into a range of functional materials. The ethynyl (B1212043) group provides a versatile handle for polymerization and covalent bond formation, while the pyrazole (B372694) ring offers a stable, electron-rich system that can participate in various intermolecular interactions. The tert-butyl group, in turn, can enhance solubility and influence the solid-state packing of materials, a critical factor in determining their electronic and photophysical properties.

Organic Electronic Materials

The application of this compound in organic electronic materials is an area of growing theoretical and commercial interest. Its constituent parts suggest its utility in several key technologies within this field.

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly sought after for applications in bio-imaging, chemical sensors, and light-emitting devices. While no specific studies detailing the AIE properties of this compound have been published, its structural motifs are found in known AIE-active molecules. The restriction of intramolecular rotation of the tert-butyl and ethynyl groups upon aggregation could potentially lead to a significant enhancement of fluorescence, making it a candidate for the design of new AIE luminogens.

| Hypothetical AIE Properties of this compound Derivatives | |

| Solvent System | Aggregation State |

| Tetrahydrofuran (THF) | Dissolved |

| THF/Water (1:9 v/v) | Aggregated |

Note: The data in this table is hypothetical and serves as an illustration of potential AIE behavior. No experimental data for this compound is currently available in the public domain.

Covalent organic frameworks are a class of porous crystalline polymers with ordered structures and high surface areas. The ethynyl group of this compound makes it an ideal building block, or "linker," for the construction of COFs through reactions like Sonogashira coupling. The resulting pyrazole-containing COFs could exhibit high thermal and chemical stability, making them suitable for applications in gas storage, separation, and catalysis. The bulky tert-butyl groups could also play a role in tuning the pore size and environment within the framework. Although commercially listed as a monomer for COF synthesis, specific examples of COFs constructed from this linker are not yet reported in scientific literature.

The pyrazole core is known to be a good electron-transporting moiety, a key requirement for materials used in the emissive layer of OLEDs. The incorporation of this compound into polymers or as a dopant in host materials could enhance charge transport and device efficiency. The ethynyl group allows for its integration into conjugated polymer backbones, which are central to the functioning of many optoelectronic devices. Research into the specific electroluminescent properties of materials derived from this compound is needed to validate its potential in this area.

Supramolecular Polymers and Self-Assembled Systems

The non-covalent interactions of the pyrazole ring, such as hydrogen bonding and π-π stacking, can be harnessed to construct supramolecular polymers. The directionality of these interactions can guide the self-assembly of this compound-based monomers into well-defined one-, two-, or three-dimensional structures. The tert-butyl group can influence the packing and morphology of these self-assembled systems, potentially leading to the formation of liquid crystalline phases or other ordered materials with unique optical and electronic properties.

Molecular Recognition and Sensing Materials

The pyrazole ring can act as a hydrogen bond donor and acceptor, and its electron-rich nature allows it to participate in host-guest interactions. These properties make this compound a promising candidate for the development of molecular recognition and sensing materials. By functionalizing the ethynyl group with specific recognition units, it may be possible to create sensors for ions, small molecules, or biomolecules. The change in the photophysical properties of the pyrazole core upon binding of an analyte could form the basis of a fluorescent or colorimetric sensing mechanism.

| Potential Sensing Applications | |

| Analyte | Sensing Mechanism |

| Metal Ions | Coordination with pyrazole nitrogen atoms |

| Anions | Hydrogen bonding with N-H of pyrazole |

| Small Organic Molecules | Host-guest interactions within a derived framework |

Note: This table outlines potential sensing applications based on the known chemistry of pyrazoles. Specific studies on this compound as a sensing material are yet to be conducted.

Role as a Versatile Synthetic Building Block in Complex Chemical Synthesis

The inherent reactivity of its constituent parts positions this compound as a potentially valuable building block for the synthesis of more complex molecules. The pyrazole ring itself is a key pharmacophore, and the ethynyl group provides a gateway for extensive molecular elaboration.

Precursor for Nitrogen-Containing Heterocycles

The terminal alkyne of this compound is an ideal starting point for the construction of other nitrogen-containing heterocyclic rings. One of the most prominent reactions for this purpose is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would lead to the formation of a 1,2,3-triazole ring. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. The resulting pyrazole-triazole hybrid structures would be of significant interest in medicinal chemistry due to the prevalence of both pyrazole and triazole rings in pharmaceuticals.

Furthermore, the ethynyl group can participate in [3+2] cycloaddition reactions with other 1,3-dipoles, such as nitrile oxides or nitrones, to generate isoxazoles or isoxazolines, respectively. These reactions provide straightforward routes to novel, densely functionalized heterocyclic systems built upon the 1-tert-butylpyrazole framework.

While these synthetic pathways are chemically feasible and well-precedented for other alkynes, specific examples detailing the use of this compound in such transformations are not readily found in the surveyed scientific literature.

Scaffold for Novel Chemical Entities

The entire this compound molecule can serve as a rigid scaffold for the development of new chemical entities. The pyrazole ring provides a stable core, with the tert-butyl group influencing solubility and steric interactions, and the ethynyl group acting as a key vector for diversification.

Through Sonogashira coupling, the ethynyl group can be readily linked to a wide variety of aryl or heteroaryl halides. This reaction would allow for the synthesis of a library of compounds where the 1-tert-butylpyrazole moiety is connected to other aromatic systems, creating extended π-systems potentially useful in materials science (e.g., for organic electronics) or as probes for biological systems.

The development of small molecule inhibitors for various diseases often relies on the exploration of novel chemical space around a central scaffold. acs.org The pyrazole nucleus is a common feature in such inhibitors. acs.org For instance, pyrazole-containing compounds have been investigated as inhibitors of enzymes involved in immune responses. acs.org The ability to functionalize the this compound scaffold through its alkyne group would be a powerful strategy in the hit-to-lead optimization phase of drug discovery.

Despite this clear potential, documented research explicitly demonstrating the use of this compound as a foundational scaffold for the systematic development of new functional molecules is not widely available in public databases.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole and its derivatives typically relies on established methods like the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This involves coupling a 4-halo-1-tert-butyl-1H-pyrazole, such as tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, with a suitable alkyne source. wikipedia.orgsigmaaldrich.com Future research will likely focus on developing more sustainable and efficient synthetic protocols.

Key areas for development include:

Green Solvents: Moving away from traditional organic solvents towards aqueous media or solvent-free conditions. orgsyn.orgmdpi.com Environmentally benign, water-based Sonogashira couplings have been successfully developed for other ynamides and could be adapted. organic-chemistry.org

Catalyst Optimization: Investigating catalysts with lower palladium loadings (ppm levels) or exploring copper-free Sonogashira variants to reduce metal contamination and cost. organic-chemistry.org The use of highly efficient phosphine (B1218219) ligands can facilitate these reactions under milder conditions. libretexts.org

One-Pot Procedures: Designing tandem or one-pot reactions that combine multiple synthetic steps to reduce waste, energy consumption, and purification efforts. Efficient one-pot syntheses for other complex pyrazole (B372694) derivatives have been reported and serve as a template for future work. mdpi.com

| Parameter | Conventional Route (e.g., Sonogashira) | Future Sustainable Route |

|---|---|---|

| Starting Materials | 4-Iodo-1-tert-butyl-1H-pyrazole, Trimethylsilylacetylene | 4-Bromo- or 4-chloro-1-tert-butyl-1H-pyrazole, Acetylene (B1199291) gas |

| Catalyst System | Pd(PPh₃)₂Cl₂, CuI (high loading) | HandaPhos-Pd catalyst (ppm level), Copper-free organic-chemistry.org |

| Solvent | Anhydrous THF, Triethylamine wikipedia.org | Water with a surfactant or solvent-free conditions mdpi.comorganic-chemistry.org |

| Base | Triethylamine | Inorganic base (e.g., K₂CO₃, NaHCO₃) wikipedia.orgnih.gov |

| Temperature | Room temperature to reflux orgsyn.org | Room temperature libretexts.org |

| Sustainability Focus | Yield and reliability | Atom economy, reduced metal waste, energy efficiency, safety orgsyn.orgacs.org |

Exploration of Unconventional Reactivity Profiles

The ethynyl (B1212043) group is the primary site of reactivity, offering a gateway to a vast array of chemical transformations beyond standard coupling reactions. Future work should explore the less conventional reactivity of this moiety.

Cycloaddition Reactions: The alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions to construct more complex heterocyclic systems. researchgate.netnih.gov For instance, reaction with nitrile imines or sydnones could yield novel bis-heterocyclic structures. nih.gov Furthermore, [2+2+1] cycloadditions, which have been demonstrated for other systems, could provide access to unique polycyclic pyrazole derivatives. rsc.org

C-H Activation: Direct functionalization of the terminal alkyne C-H bond represents a highly atom-economical approach to synthesizing more complex alkynes, avoiding the pre-functionalization required in cross-coupling reactions.

Domino Reactions: Designing domino sequences that capitalize on the reactivity of the alkyne is a promising avenue. For example, an initial coupling or addition to the alkyne could be followed by an intramolecular cyclization involving the pyrazole ring or its substituents, leading to rapid increases in molecular complexity.

The tert-butyl group is primarily a protecting group, valued for its steric bulk and stability; however, its removal under acidic conditions to yield the N-H pyrazole offers another dimension of reactivity, enabling subsequent N-functionalization. orgsyn.orgresearchgate.net

Advanced Computational Studies for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the behavior of molecules. researchgate.netaip.org For this compound, advanced computational studies can guide the rational design of new experiments and materials.

Reactivity Prediction: DFT calculations can determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and can be used to predict the molecule's behavior in cycloaddition or polymerization reactions. nih.gov

Mechanism Elucidation: Computational modeling can be used to map reaction pathways, identify transition states, and calculate activation barriers for potential reactions. researchgate.net This insight is crucial for optimizing reaction conditions and understanding regioselectivity. nih.gov

Spectroscopic Correlation: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of new compounds derived from this compound. researchgate.net

| Parameter | Predicted Value | Significance for Rational Design |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; important for electrophilic attack. nih.gov |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; important for nucleophilic attack. nih.gov |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions in materials. researchgate.net |

| Molecular Electrostatic Potential | Mapping of electron-rich (pyrazole N) and electron-poor (alkyne H) sites | Predicts sites for electrophilic and nucleophilic reactions. aip.org |

Integration into Next-Generation Functional Materials

The rigid, linear nature of the ethynyl linker makes this compound an excellent candidate for incorporation into advanced functional materials.

Covalent Organic Frameworks (COFs): The compound can serve as a monotopic or ditopic linker in the synthesis of highly ordered, porous COFs. nih.gov Sonogashira coupling polymerization is a proven method for creating ethynyl-linked frameworks. nih.gov The inclusion of the pyrazole moiety could introduce specific properties, such as enhanced gas sorption, catalytic activity, or ion conductivity. nih.govrsc.org

Conductive Polymers: Polymerization of this compound could lead to poly(phenyleneethynylene)-type materials. libretexts.org The extended π-conjugation along the polymer backbone can impart desirable electrooptical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors.

Chemosensors: The pyrazole ring is known for its ability to coordinate with metal ions. rsc.org By integrating this compound into a larger conjugated system, it may be possible to develop novel colorimetric or fluorescent chemosensors where binding of a specific metal ion at the pyrazole site perturbs the electronic structure of the material, causing a detectable optical response. rsc.org

| Material Type | Synthetic Strategy | Key Feature from Pyrazole Moiety | Potential Application |

|---|---|---|---|

| Covalent Organic Framework (COF) | Sonogashira Polymerization nih.gov | Defined porosity and N-rich pores | Gas storage (CO₂ capture), heterogeneous catalysis nih.gov |

| Conjugated Polymer | Oxidative Coupling, Cross-Coupling Polymerization | Modulation of electronic band gap | Organic electronics, photovoltaics libretexts.org |

| Metal-Organic Framework (MOF) Linker | Solvothermal synthesis with metal salts | Metal coordination site rsc.org | Luminescent sensors, selective catalysis |

| Functionalized Surfaces | Surface-initiated polymerization or coupling | Tunable surface energy and binding sites | Smart coatings, biosensor interfaces |

Synergistic Approaches in Chemical Biology (excluding clinical trials and adverse effects)

The terminal alkyne functionality makes this compound a prime candidate for bioorthogonal chemistry, which involves chemical reactions that can be performed in living systems without interfering with native biochemical processes.